molecular formula C10H12O4 B1592814 Methyl 2-(4-hydroxy-2-methylphenoxy)acetate CAS No. 317319-10-1

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Cat. No.: B1592814
CAS No.: 317319-10-1
M. Wt: 196.2 g/mol
InChI Key: MKWKLYFKRYJIKT-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenol and is characterized by the presence of a hydroxy group and a methyl group on the aromatic ring, as well as a methoxycarbonyl group attached to the phenoxy moiety

Scientific Research Applications

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the interactions of phenolic esters with biological systems.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), and P264 (Wash thoroughly after handling), among others .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-hydroxy-2-methylphenoxy)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-methylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-hydroxy-2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of 2-(4-hydroxy-2-methylphenoxy)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxy-2-methylphenoxy)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their behavior in biological systems.

Comparison with Similar Compounds

  • Methyl 2-phenoxyacetate
  • Methyl 2-(4-aminophenoxy)acetate
  • Methyl 2-(4-methoxyphenoxy)acetate

Comparison: Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is unique due to the presence of both a hydroxy and a methyl group on the aromatic ring, which imparts distinct chemical and biological properties. Compared to methyl 2-phenoxyacetate, it has enhanced hydrogen bonding capabilities. Compared to methyl 2-(4-aminophenoxy)acetate, it lacks the amino group’s basicity, making it less reactive in certain conditions. Compared to methyl 2-(4-methoxyphenoxy)acetate, it has a hydroxy group that can participate in additional chemical reactions.

Properties

IUPAC Name

methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWKLYFKRYJIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634913
Record name Methyl (4-hydroxy-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317319-10-1
Record name Methyl (4-hydroxy-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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